molecular formula C10H7NO2 B8536260 4-(Oxazole-2-yl)benzaldehyde

4-(Oxazole-2-yl)benzaldehyde

Cat. No. B8536260
M. Wt: 173.17 g/mol
InChI Key: BNCPSSZBSCTBIB-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

To 2-(4-methylphenyl)oxazole (6.41 g, 40.3 mmol) and N-bromosuccinimide (14.7 g, 82.6 mmol) in carbon tetrachloride (300 mL) was added 2,2′-azobisisobutyronitrile (500 mg, 3.1 mmol) and the reaction mixture was heated at 100° C. for 12 h. The reaction mixture was cooled to 0° C., filtered through a fritted funnel, and concentrated in vacuo. To this crude reaction mixture was added 95% ethanol (300 mL) and silver nitrate (15.1 g, 88.8 mmol), and the reaction mixture was refluxed for 4 h, cooled to room temperature, filtered through a fritted funnel, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 10:1 hexanes/ethyl acetate) gave 880 mg (13%, 2 steps) of the title compound. MS 174 (M+H)+.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][CH:3]=1.BrN1C(=[O:19])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.C(O)C>C(Cl)(Cl)(Cl)Cl.[N+]([O-])([O-])=O.[Ag+]>[O:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:5]1[CH:4]=[CH:3][C:2]([CH:1]=[O:19])=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1OC=CN1
Name
Quantity
14.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15.1 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
To this crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure liquid chromatography (SiO2, 10:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.